molecular formula C10H15NO B1453014 2-Methoxy-2-phenylpropan-1-amine CAS No. 933721-51-8

2-Methoxy-2-phenylpropan-1-amine

Cat. No. B1453014
CAS RN: 933721-51-8
M. Wt: 165.23 g/mol
InChI Key: QQTDPACYVQKADZ-UHFFFAOYSA-N
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Description

“2-Methoxy-2-phenylpropan-1-amine” is an organic compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol . It is a derivative of phenethylamine, a class of compounds that have various roles in the body, including acting as neurotransmitters .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. Transaminases, enzymes that catalyze the transfer of an amino group from one molecule to another, have been used for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives . The process involves starting from prochiral ketones and using immobilized whole-cell biocatalysts with ®-transaminase activity .


Chemical Reactions Analysis

Amines, such as “this compound”, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .

Scientific Research Applications

Catalytic Amination of Alcohols

The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over nickel-on-silica catalysts is a significant application. This process can yield products like 2-amino-1-methoxypropane with high selectivity, as demonstrated in a study by Bassili and Baiker (1990). The study also explored the influence of various reaction parameters, such as temperature and ammonia to alcohol ratio, on product distribution and catalyst behavior (Bassili & Baiker, 1990).

Synthesis of L-phenylalanine Derivatives

Gao Yu-hu (2014) highlighted the synthesis process for L-phenylalanine derivatives, using an intermediate compound related to 2-Methoxy-2-phenylpropan-1-amine. This process involved methyl-esterification and further reaction with primary amines, showcasing an application in the creation of specific amino acid derivatives (Gao Yu-hu, 2014).

Enzymatic Kinetic Resolution of Chiral Amines

The work by Olah et al. (2018) delved into the enzymatic kinetic resolution of racemic amines, including compounds like 1-methoxypropane-2-amine. This study examined the use of different acylating agents and their effectiveness in producing chiral amines with high enantiomeric excess, demonstrating a crucial application in stereoselective synthesis (Olah et al., 2018).

Safety and Hazards

While specific safety data for “2-Methoxy-2-phenylpropan-1-amine” was not found, it’s important to handle all chemical substances with care. For similar compounds, hazards may include eye damage, skin burns, and combustibility .

Future Directions

The future directions for “2-Methoxy-2-phenylpropan-1-amine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and mechanisms of action. For instance, the use of transaminases for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives is an area of active research . Additionally, the potential roles of these compounds as TAAR1 agonists could be further investigated .

Mechanism of Action

properties

IUPAC Name

2-methoxy-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTDPACYVQKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693256
Record name 2-Methoxy-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933721-51-8
Record name β-Methoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933721-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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